molecular formula C7H6ClN3 B1643670 3-Chloro-1H-indazol-7-amine CAS No. 316810-88-5

3-Chloro-1H-indazol-7-amine

Cat. No.: B1643670
CAS No.: 316810-88-5
M. Wt: 167.59 g/mol
InChI Key: INNKUCJPAUKEPR-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazol-7-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-indazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Another approach involves the use of 2,6-dichlorobenzonitrile as a starting material, which undergoes regioselective cyclization with hydrazine to yield the desired product. This method can be performed under mild conditions and provides a good yield of the compound .

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-indazol-7-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the nitro group, if present, can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.

Major Products Formed

    Substitution Reactions: Products include various substituted indazoles, depending on the nucleophile used.

    Oxidation Reactions: Products include oxides or other oxidized derivatives.

    Reduction Reactions: Products include reduced amines or other reduced forms of the compound.

Scientific Research Applications

3-Chloro-1H-indazol-7-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: Lacks the chlorine and amine substituents, making it less reactive in certain chemical reactions.

    3-Bromo-1H-indazol-7-amine: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.

    7-Amino-1H-indazole:

Uniqueness

3-Chloro-1H-indazol-7-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-chloro-2H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNKUCJPAUKEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310512
Record name 3-Chloro-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316810-88-5
Record name 3-Chloro-1H-indazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316810-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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